REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:6][NH2:7])([CH2:4][NH2:5])[CH3:3].[NH2:8][C:9](N)=N>>[CH3:1][C:2]1([CH3:3])[CH2:6][NH:7][C:9]([NH2:8])=[N:5][CH2:4]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(CN)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=N)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is initially reacted
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CN=C(NC1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |